

An In-depth Technical Guide to 2-(4-Nitrophenoxy)naphthalene

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Compound of Interest

Compound Name: 2-(4-Nitrophenoxy)naphthalene

Cat. No.: B1361899

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(4-Nitrophenoxy)naphthalene** (CAS No. 71311-82-5), a niche aromatic ether with potential applications in medicinal chemistry and materials science. This document consolidates available physicochemical data, outlines detailed synthetic protocols based on established methodologies, and proposes experimental workflows for the investigation of its biological activities. The information is presented to support researchers and drug development professionals in exploring the therapeutic and functional potential of this and structurally related compounds.

Chemical and Physical Properties

2-(4-Nitrophenoxy)naphthalene is a solid organic compound characterized by the presence of a naphthalene ring linked to a nitrophenyl group through an ether bond.^{[1][2][3][4]} Its chemical structure combines the features of a diaryl ether and a nitroaromatic compound, suggesting potential for use as a synthetic intermediate and as a scaffold for biologically active molecules. The following tables summarize its key properties.

Table 1: General and Chemical Properties

Property	Value	Source(s)
CAS Number	71311-82-5	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₆ H ₁₁ NO ₃	[2] [6]
Molecular Weight	265.26 g/mol	[2] [6]
IUPAC Name	2-(4-nitrophenoxy)naphthalene	[6]
Purity	≥98%	[1] [2] [3]
Appearance	Light yellow to orange powder/crystal	[1] [3]
Solubility	Soluble in Acetone	

Table 2: Computed Physicochemical Properties

Property	Value	Source(s)
Topological Polar Surface Area (TPSA)	52.37 Å ²	[5]
logP	4.5403	[5]
Hydrogen Bond Acceptors	3	[5]
Hydrogen Bond Donors	0	[5]
Rotatable Bonds	3	[5]

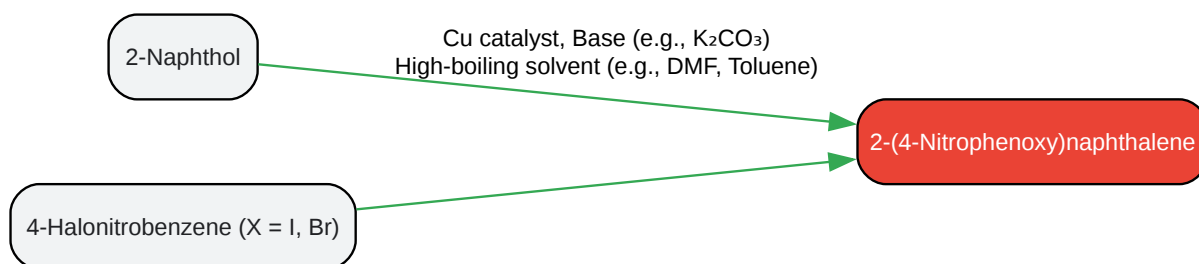
Synthesis and Experimental Protocols

While specific literature detailing the synthesis of **2-(4-Nitrophenoxy)naphthalene** is not abundant, its diaryl ether structure can be readily assembled using well-established cross-coupling reactions. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classical method for the formation of diaryl ethers, typically involving a copper catalyst.^{[1][2]}

Reaction Scheme:



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Caption: Ullmann Condensation for Diaryl Ether Synthesis.

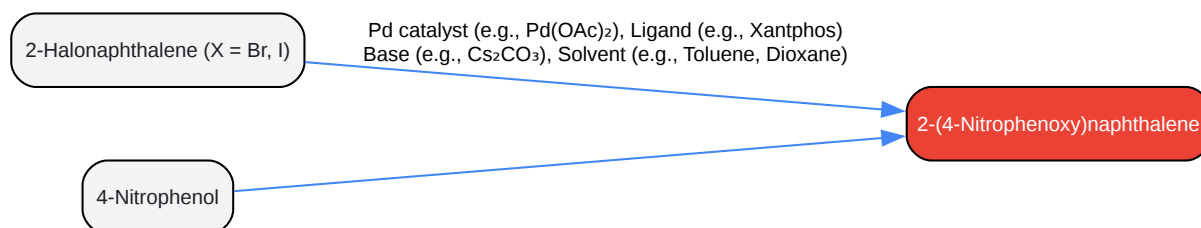
Experimental Protocol (Proposed):

- **Reagents and Setup:** To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-naphthol (1.0 eq), 4-halonitrobenzene (e.g., 4-iodonitrobenzene or 4-bromonitrobenzene, 1.1 eq), a copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., potassium carbonate, 2.0 eq).
- **Solvent and Reaction Conditions:** Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or toluene. The reaction mixture is then heated to reflux (typically 120-160 °C) and stirred for 12-24 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
- **Work-up and Purification:** After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield **2-(4-Nitrophenoxy)naphthalene**.

Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig reaction is a more modern, palladium-catalyzed method for forming C-O bonds, often proceeding under milder conditions than the Ullmann condensation.[3][7][8]

Reaction Scheme:



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Caption: Buchwald-Hartwig C-O Cross-Coupling Reaction.

Experimental Protocol (Proposed):

- **Reagents and Setup:** In a glovebox, to an oven-dried Schlenk tube, add a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., cesium carbonate, 1.5-2.0 eq).
- **Reactants and Solvent:** Add 2-halonaphthalene (e.g., 2-bromonaphthalene, 1.0 eq) and 4-nitrophenol (1.2 eq). Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add an anhydrous solvent such as toluene or dioxane.
- **Reaction Conditions:** The reaction mixture is heated to 80-110 °C and stirred for 8-24 hours, monitoring the reaction progress by TLC or GC-MS.
- **Work-up and Purification:** Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel.

Potential Biological Activities and Drug Discovery Applications

The naphthalene scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10][11][12][13] The nitro group in **2-(4-Nitrophenoxy)naphthalene** can also contribute to its biological profile, as nitroaromatic compounds are known to have antimicrobial and cytotoxic effects.

Anticancer Potential

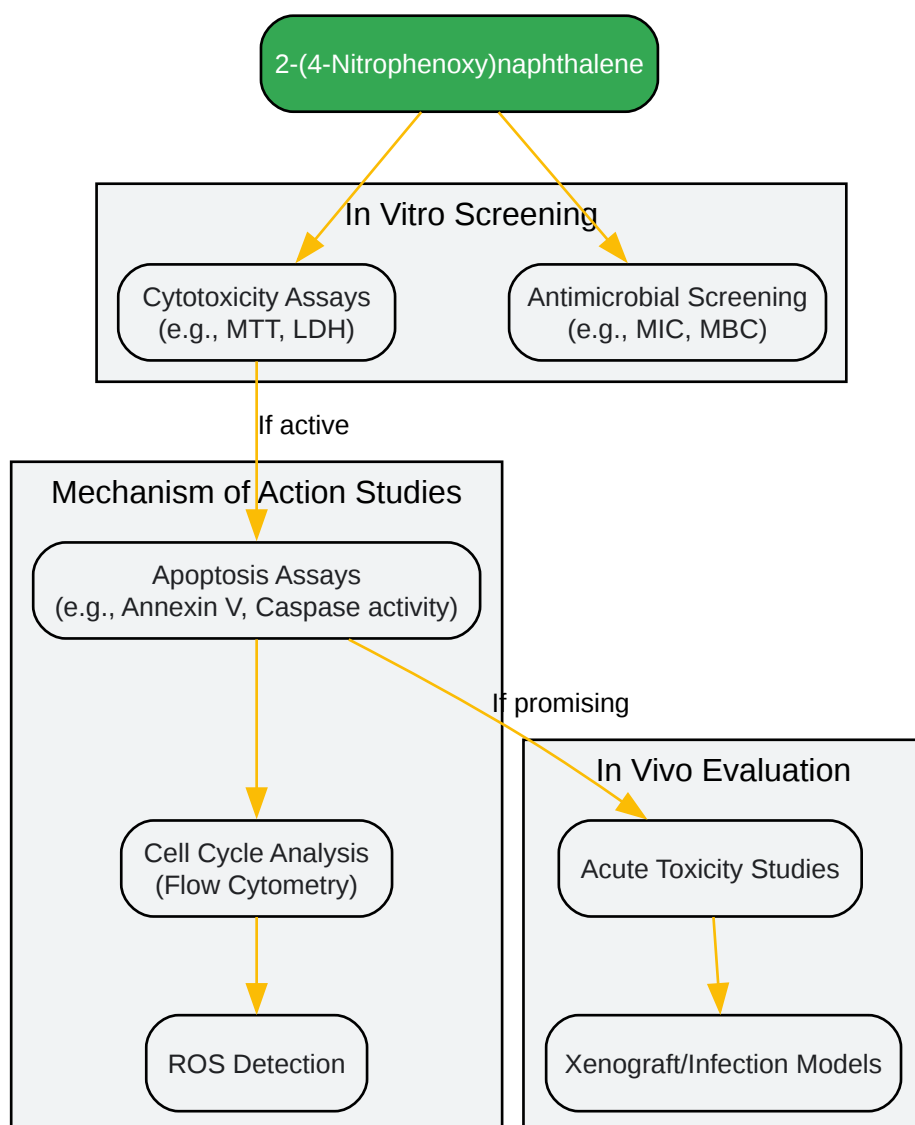
Naphthalene derivatives have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways.[9][13][14][15][16][17] The planar structure of the naphthalene moiety allows for intercalation into DNA, while the nitrophenyl group can be explored for its potential to generate reactive oxygen species under hypoxic conditions, a characteristic of solid tumors.

Antimicrobial Activity

The naphthalene core is found in several antimicrobial agents.[11][12] The lipophilic nature of the molecule may facilitate its passage through microbial cell membranes. The nitro group is a known pharmacophore in several antimicrobial drugs, where it can be reduced to cytotoxic intermediates.

Workflow for Biological Evaluation

The following workflow outlines a logical progression for investigating the biological potential of **2-(4-Nitrophenoxy)naphthalene**.



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Caption: Proposed Workflow for Biological Evaluation.

Analytical Methods

The characterization and purity assessment of **2-(4-Nitrophenoxy)naphthalene** can be performed using standard analytical techniques.

- Gas Chromatography (GC): Useful for assessing purity and monitoring reaction progress. [\[18\]](#)[\[19\]](#)

- High-Performance Liquid Chromatography (HPLC): For purity determination and quantification.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To confirm the chemical structure.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy: To identify functional groups, such as the nitro group and ether linkage.

Safety and Handling

Detailed toxicological data for **2-(4-Nitrophenoxy)naphthalene** is not readily available. As with any research chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(4-Nitrophenoxy)naphthalene is a readily synthesizable diaryl ether with potential for further exploration in drug discovery and materials science. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications. The proposed experimental protocols and workflows offer a starting point for researchers to investigate the biological and chemical utility of this compound. Further studies are warranted to fully elucidate its pharmacological profile and potential as a lead compound for the development of novel therapeutic agents.

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